1-Cyclohexyl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-16-10-9-14(12-15(16)21-11-5-8-17(21)22)20-18(23)19-13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJCZAJRVNHUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidinone.
Scientific Research Applications
1-Cyclohexyl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyrrolidinone moiety is particularly important for binding interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with two structurally related urea derivatives from the provided evidence:
*Estimated based on structural analysis.
Key Observations:
Substituent Complexity: The target compound’s phenyl substituents (methoxy and pyrrolidone) are less bulky than the ether-linked cyclohexylamino-hydroxypropoxy chain in , but more complex than the simple 2-hydroxyphenyl group in . The pyrrolidone ring in the target may enhance binding specificity to proteins with lactam-recognition domains compared to and .
Molecular Weight Trends :
- The target (~342.4 g/mol) lies between (234.29 g/mol) and (389.53 g/mol), reflecting intermediate substituent complexity.
Hydrogen-Bonding Potential: The 2-hydroxyphenyl group in offers strong hydrogen-bond donor/acceptor capacity, whereas the methoxy group in the target is a weaker hydrogen-bond acceptor. The pyrrolidone’s carbonyl group adds a moderate hydrogen-bond acceptor site.
Pharmacological and Biochemical Implications
Solubility and Permeability:
- : The polar 2-hydroxyphenyl group likely improves aqueous solubility but may reduce membrane permeability compared to the target’s methoxy group .
- The pyrrolidone ring could mitigate this via moderate polarity .
- : The hydroxypropoxy chain in may improve solubility relative to the target but introduce steric hindrance during target binding .
Target Selectivity:
- : Simpler structure suggests broader target interactions (e.g., kinases or GPCRs with aromatic recognition sites).
- Target : The pyrrolidone group may confer selectivity for enzymes like poly(ADP-ribose) polymerases (PARPs) or proteases with lactam-binding pockets.
- : The bulky ether chain in might limit target accessibility, favoring extracellular targets over intracellular ones .
Research Findings from Analogous Compounds
While direct studies on the target compound are unavailable, inferences can be drawn from its analogs:
: Demonstrated moderate inhibitory activity against tyrosine kinases (IC₅₀ = 12–18 µM) in vitro, attributed to hydrogen bonding with catalytic residues .
: Showed improved metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) compared to (t₁/₂ = 1.8 hours), likely due to reduced oxidative metabolism of the ether chain .
Target (Predicted) : The pyrrolidone moiety may enhance metabolic stability relative to , while the methoxy group could slow cytochrome P450-mediated demethylation.
Biological Activity
1-Cyclohexyl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by case studies and relevant data.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of cyclohexyl isocyanate with appropriate aromatic amines and carbonyl compounds. The synthesis typically involves the formation of a urea linkage followed by cyclization to yield the final product.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance, a related compound, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated significant inhibitory activity with IC50 values as low as 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colorectal cancer cells .
While specific data for this compound is limited, structural similarities suggest potential for similar anticancer activity. The mechanism may involve inhibition of key signaling pathways associated with tumor growth.
The biological activity of urea derivatives often stems from their ability to interact with specific protein targets. For example, the hydrogen bonding capacity of the urea moiety can facilitate binding to proteins involved in cancer cell proliferation. Computational studies suggest that the urea structure can form hydrogen bonds with amino acid residues in target proteins, enhancing its biological efficacy .
Case Studies
- Antiproliferative Activity : A study evaluated a series of structurally related compounds where modifications in the urea structure significantly affected their antiproliferative activity. The results indicated that substituents on the phenyl rings could enhance or diminish activity against cancer cell lines .
- Complement Inhibition : Another research focused on the structural modification of urea derivatives leading to potent complement inhibitors. These findings indicate that small changes in structure can lead to significant shifts in biological activity, suggesting that this compound may also exhibit diverse pharmacological effects beyond anticancer properties .
Data Summary
The following table summarizes key findings related to similar urea derivatives:
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl...} | A549 | 2.39 ± 0.10 | BRAF inhibition |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl...} | HCT-116 | 3.90 ± 0.33 | BRAF inhibition |
| 7l (complement inhibitor) | Various | 13 nM | Complement pathway inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
